REACTION_SMILES
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[CH3:33][C:34]([O-:35])([CH3:36])[CH3:37].[CH3:39][CH2:40][O:41][C:42]([CH3:43])=[O:44].[I:1][c:2]1[cH:3][c:4]([C:10]([F:11])([F:12])[F:13])[c:5]([O:8][CH3:9])[n:6][cH:7]1.[Na+:38].[O:14]=[CH:15][N:16]([CH3:17])[CH3:18].[O:47]=[C:48]([CH:49]=[CH:50][c:51]1[cH:52][cH:53][cH:54][cH:55][cH:56]1)[CH:57]=[CH:58][c:59]1[cH:60][cH:61][cH:62][cH:63][cH:64]1.[O:65]=[C:66]([CH:67]=[CH:68][c:69]1[cH:70][cH:71][cH:72][cH:73][cH:74]1)[CH:75]=[CH:76][c:77]1[cH:78][cH:79][cH:80][cH:81][cH:82]1.[O:83]=[C:84]([CH:85]=[CH:86][c:87]1[cH:88][cH:89][cH:90][cH:91][cH:92]1)[CH:93]=[CH:94][c:95]1[cH:96][cH:97][cH:98][cH:99][cH:100]1.[Pd:45].[Pd:46].[c:19]1([C:20]([c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)=[NH:27])[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[c:2]1([NH2:16])[cH:3][c:4]([C:10]([F:11])([F:12])[F:13])[c:5]([O:8][CH3:9])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ncc(I)cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd]
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N=C(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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COc1ncc(N)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |